Cas no 3321-10-6 (Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-)
![Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- structure](https://pt.kuujia.com/scimg/cas/3321-10-6x500.png)
3321-10-6 structure
Nome do Produto:Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-
Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl-
- (6E,6'E)-6,6'-{(phenylmethanediyl)bis[(2,5-dimethylbenzene-4,1-diyl)(1E)hydrazin-2-yl-1-ylidene]}bis(4-methylcyclohexa-2,4-dien-1-one)
- 2,2'-(Benzylidenebis((2,5-dimethyl-4,1-phenylene)azo))bis(p-cresol)
- Phenol, 2,2'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl))bis(4-methyl-
- Phenol, 2,2'-((phenylmethylene)bis((2,5-dimethyl-4,1-phenylene)azo))bis(4-methyl-
- SCHEMBL9064394
- NS00049539
- 3321-10-6
- EINECS 222-028-4
- Phenol, 2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-
-
- Inchi: InChI=1S/C37H36N4O2/c1-22-12-14-35(42)33(16-22)40-38-31-20-24(3)29(18-26(31)5)37(28-10-8-7-9-11-28)30-19-27(6)32(21-25(30)4)39-41-34-17-23(2)13-15-36(34)43/h7-21,37-39H,1-6H3/b40-33+,41-34+
- Chave InChI: XGFSHEPQIUVGSP-HXSLGWOOSA-N
- SMILES: CC1C=CC(=O)/C(=N/NC2=CC(C)=C(C(C3C=C(C)C(N/N=C4\C=C(C)C=CC\4=O)=CC=3C)C3C=CC=CC=3)C=C2C)/C=1
Propriedades Computadas
- Massa Exacta: 568.28408
- Massa monoisotópica: 568.28382640g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 43
- Contagem de Ligações Rotativas: 7
- Complexidade: 856
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 10.3
- Superfície polar topológica: 89.9Ų
Propriedades Experimentais
- PSA: 89.9
Phenol,2,2'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)-2,1-diazenediyl]]bis[4-methyl- Literatura Relacionada
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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